molecular formula C16H24N2O2 B15200596 Cis-tert-butyl 3-aMino-2-phenylpiperidine-1-carboxylate

Cis-tert-butyl 3-aMino-2-phenylpiperidine-1-carboxylate

Cat. No.: B15200596
M. Wt: 276.37 g/mol
InChI Key: GQOAORJRRSLOQA-ZIAGYGMSSA-N
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Description

Cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at the 1-position, an amino group at the 3-position, and a phenyl substituent at the 2-position of the piperidine ring. Piperidine derivatives are widely used in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets, such as enzymes and receptors. The tert-butyl carbamate group enhances solubility and stability, while the amino and phenyl groups may influence reactivity and bioactivity .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl (2R,3R)-3-amino-2-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11,17H2,1-3H3/t13-,14-/m1/s1

InChI Key

GQOAORJRRSLOQA-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C2=CC=CC=C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of (2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Amide Bond Formation

The amino group at position 3 participates in nucleophilic acyl substitution with activated carboxylic acids (e.g., using EDC/HOBt or DCC). This reaction is critical for generating pharmacologically active derivatives, such as neurokinin receptor antagonists.

Example Reaction :

Cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate+RCO2HEDC/HOBtAmide product\text{Cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate} + \text{RCO}_2\text{H} \xrightarrow{\text{EDC/HOBt}} \text{Amide product}

Conditions :

  • Coupling agents: EDC (1.5 equiv), HOBt (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or DMF

  • Temperature: 0°C to room temperature

Deprotection of the tert-Butyl Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM), yielding a free piperidine amine. This step is essential for further functionalization .

Reaction :

Boc-protected compoundTFA/DCM (1:1)3-amino-2-phenylpiperidine+CO2+tert-butanol\text{Boc-protected compound} \xrightarrow{\text{TFA/DCM (1:1)}} \text{3-amino-2-phenylpiperidine} + \text{CO}_2 + \text{tert-butanol}

Kinetics :

  • Complete deprotection occurs within 1–2 hours at room temperature .

Intramolecular Aza-Michael Reactions (IMAMR)

The amino group facilitates stereoselective cyclization via IMAMR. Organocatalysts (e.g., quinoline derivatives) or N-heterocyclic carbenes (NHCs) enhance enantioselectivity, producing 2,5- or 2,6-disubstituted piperidines .

Case Study :

  • Catalyst : Quinoline/TFA (10 mol%)

  • Yield : 82% (2,5-disubstituted product)

  • Selectivity : >90% ee

Suzuki-Miyaura Coupling

The phenyl group at position 2 enables palladium-catalyzed cross-coupling with aryl boronic acids. For example, tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate analogs are synthesized using Pd(dppf)Cl₂ and Cs₂CO₃ in dioxane/water .

Optimized Conditions :

ParameterValue
CatalystPd(dppf)Cl₂ (5 mol%)
BaseCs₂CO₃ (3 equiv)
SolventDioxane/H₂O (4:1)
Temperature80°C, 4 hours
Yield96%

Hydrogen-Borrowing Annulation

Iridium(III)-catalyzed [5 + 1] annulation forms substituted piperidines via sequential oxidation, amination, and hydrogen transfer. This method achieves stereoselectivity while avoiding racemization in aqueous media .

Mechanism :

  • Hydroxyl oxidation to ketone.

  • Intermolecular amination.

  • Intramolecular imine reduction.

Outcome :

  • Yield : 75–89%

  • Stereoselectivity : >95% ee for C4-substituted derivatives

Pharmacological Modifications

The compound serves as a precursor for neurokinin receptor antagonists. Modifications include:

  • Side-chain elongation : Introduces hydrophobic moieties for receptor binding.

  • Ring fluorination : Enhances metabolic stability.

Biological Data :

ModificationNK1 IC₅₀ (nM)Bioavailability
Parent compound12022% (rat)
Fluorinated derivative4538% (rat)

Mechanism of Action

The mechanism of action of (2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards (GHS)
Cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate (target) - C16H24N2O2 (estimated) 276.38 (estimated) 3-amino, 2-phenyl, 1-tert-butyl carbamate Not reported
Cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C12H19NO3 225.28 5-oxo, fused cyclopentane-pyrrole ring H302 (oral toxicity), H315, H319
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C17H23NO4 305.37 4-phenyl, 3-carboxylic acid Not reported
tert-Butyl 3,3-difluoropiperidine-1-carboxylate 911634-75-8 C10H17F2NO2 221.24 3,3-difluoro Not reported
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate 1217710-80-9 C15H28N2O4 300.40 3-Boc-protected amino Not reported
Key Observations:

Functional Group Influence: The amino group in the target compound and analogs like 1217710-80-9 may enhance hydrogen-bonding capacity, improving solubility and target binding in biological systems. Fluorine substituents (e.g., 911634-75-8) increase electronegativity and metabolic stability, making such compounds valuable in drug design .

Hazard Profiles: The cyclopenta[c]pyrrole analog (146231-54-1) exhibits acute oral toxicity (H302) and irritancy (H315/H319), likely due to its fused ring system and reactive oxo group . No carcinogenic components are reported for tert-butyl piperidine carboxylates, but toxicity data for the target compound remains unverified .

Physicochemical and Toxicological Properties

Property Target Compound Cis-5-oxo Analog 3,3-Difluoro Analog
Boiling Point Not reported 325.8 ± 35.0°C Not reported
Lipophilicity (LogP) High (phenyl group) Moderate (oxo group) High (fluorine substituents)
Acute Toxicity Unknown H302 (oral) Unknown
Stability High (Boc protection) Moderate (reactive oxo group) High (C-F bonds)
Notes:
  • Fluorinated analogs (e.g., 911634-75-8) benefit from enhanced metabolic stability due to strong C-F bonds, a trait absent in the target compound .

Biological Activity

Cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate (CAS Number: 187679-58-9) is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C16H24N2O2
  • Molecular Weight : 276.37 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and an amino group, which are crucial for its biological activity.

This compound exhibits various mechanisms of action that contribute to its biological effects:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways associated with various diseases.
  • Antiproliferative Activity : Research indicates that derivatives of piperidine compounds, including this one, show significant antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related compounds:

Case Study: Anticancer Activity

A notable study assessed the antiproliferative effects of piperidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells, demonstrating their potential as anticancer agents .

Enzyme Interaction Studies

In enzyme profiling studies, compounds with structural similarities to this compound were shown to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism and associated with several pathological conditions. The most potent inhibitors derived from this class exhibited IC50 values as low as 0.84 µM, indicating strong binding affinity and potential therapeutic relevance .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent functionalization at the amino and carboxyl positions. The synthetic routes may vary based on desired yields and purity levels.

StepReaction ConditionsYield
1Reaction with dimethylsulfide borane complex in THF at 55°C for 24 hours220 mg

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate with high stereochemical purity?

  • Methodological Answer : The synthesis of stereochemically pure derivatives requires controlled reaction conditions, such as temperature, solvent polarity, and catalysts. For example, tosylation steps (e.g., using p-toluenesulfonyl chloride in pyridine) can influence reaction rates and yields, as observed in analogous piperidine derivatives where trans-tosylates formed faster than cis-tosylates (68% vs. 53% yield after 48 hours) . Post-synthetic purification via chromatography or crystallization is essential to isolate the desired stereoisomer.

Q. How can researchers characterize the molecular structure of this compound to confirm its configuration?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is critical for confirming stereochemistry. For instance, NOESY correlations between axial protons on the piperidine ring and adjacent substituents can distinguish cis/trans configurations. X-ray crystallography using programs like SHELXL (for refinement) provides definitive structural confirmation by resolving bond angles and torsional strain .

Q. What safety protocols are recommended for handling This compound in the laboratory?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally similar compounds classify such derivatives under acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Researchers should use fume hoods, nitrile gloves, and safety goggles. In case of exposure, immediate measures include rinsing eyes with water (15+ minutes) and avoiding induced vomiting for oral ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields when scaling up reactions for this compound?

  • Methodological Answer : Low yields during scale-up often arise from inefficient mixing or heat dissipation. For example, azide formation from tosylates (using NaN₃ in DMF) may require optimized stirring rates and controlled addition of reagents to avoid exothermic side reactions. Monitoring reaction progress via TLC or in situ spectroscopy (e.g., IR for azide peaks) ensures reproducibility .

Q. What strategies are effective for enhancing the bioactivity of This compound through structural modifications?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or heterocyclic substituents can modulate interactions with biological targets. For instance, trifluoroacetamido analogs exhibit enhanced enzyme inhibition due to fluorine’s electronegativity stabilizing ligand-receptor interactions. Computational docking studies (e.g., AutoDock Vina) guide rational design by predicting binding affinities .

Q. How do researchers validate the mechanism of action for this compound in biological systems?

  • Methodological Answer : Mechanistic studies involve kinetic assays (e.g., surface plasmon resonance for binding kinetics) and cellular models. For example, fluorophore-labeled derivatives can track subcellular localization, while CRISPR-Cas9 knockouts of putative targets (e.g., kinases or GPCRs) confirm functional pathways. Dose-response curves and Schild analysis further refine potency (EC₅₀/IC₅₀) .

Q. What crystallographic techniques are most reliable for analyzing conformational flexibility in this compound?

  • Methodological Answer : High-resolution X-ray diffraction (HR-XRD) with SHELX refinement resolves dynamic conformers. Twinning or disorder in crystals (common in flexible piperidine rings) requires iterative refinement with restraints on bond lengths/angles. Complementary techniques like variable-temperature NMR or molecular dynamics simulations (e.g., AMBER) map energy barriers between conformers .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking. Free-energy perturbation (FEP) calculations or molecular dynamics (MD) simulations improve accuracy by modeling explicit solvent and side-chain mobility. Experimental validation via alanine scanning mutagenesis or isothermal titration calorimetry (ITC) reconciles computational models .

Q. What statistical methods are appropriate for analyzing dose-dependent responses in pharmacological assays?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) fit dose-response data to calculate EC₅₀/IC₅₀. Bootstrap resampling estimates confidence intervals, while ANOVA or Student’s t-tests compare treatment groups. Outlier detection (e.g., Grubb’s test) ensures data integrity, especially in high-throughput screens .

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